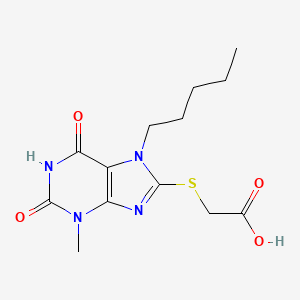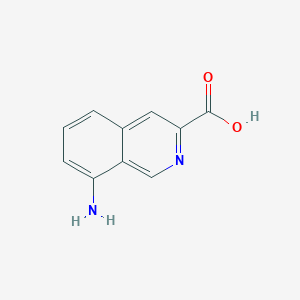
8-Aminoisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“8-Aminoisoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C10H8N2O2 . It has a molecular weight of 188.19 g/mol . This compound is a versatile chemical compound used in various scientific research applications.
Synthesis Analysis
While specific synthesis methods for “8-Aminoisoquinoline-3-carboxylic acid” were not found, there are related studies on the synthesis of similar compounds. For instance, a study on the synthesis of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents . Another study discusses the direct synthesis of amides from carboxylic acids and amines using B (OCH2CF3)3 .
Molecular Structure Analysis
The InChI code for “8-Aminoisoquinoline-3-carboxylic acid” is 1S/C10H8N2O2/c11-8-3-1-2-6-4-9 (10 (13)14)12-5-7 (6)8/h1-5H,11H2, (H,13,14) . The Canonical SMILES is C1=CC2=CC (=NC=C2C (=C1)N)C (=O)O .
Physical And Chemical Properties Analysis
“8-Aminoisoquinoline-3-carboxylic acid” has a molecular weight of 188.18 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are 188.058577502 g/mol .
Applications De Recherche Scientifique
Zinc Ion Detection
8-Aminoisoquinoline derivatives, including modifications with various carboxamide groups to improve water solubility and cell membrane permeability, have demonstrated significant potential as fluorescent probes for zinc ion determination. These derivatives serve as functional receptors due to their fast reactivity, good selectivity, and biocompatibility, primarily in biological applications. The development and optimization of these chemosensors offer a promising avenue for zinc analysis in environmental and biological matrices, addressing challenges related to sample preparation and the availability of analytical instruments (Mohamad et al., 2021).
Medicinal Chemistry and Drug Development
Isoquinoline and its derivatives, including 8-hydroxyquinoline and its analogs, have been extensively explored for their significant biological activities and therapeutic applications. These compounds have demonstrated potential in treating various diseases, including cancer, HIV, and neurodegenerative disorders, by leveraging their metal chelation properties. The synthetic modification of these derivatives aims to develop potent, target-based drug molecules with broad-spectrum activity, highlighting the importance of isoquinoline scaffolds in modern medicinal chemistry and drug discovery processes (Gupta et al., 2021).
Antiprotozoal Drug Development
The research on 8-aminoquinoline analogs has led to the development of compounds like tafenoquine and sitamaquine, aiming for broader efficacy and reduced toxicity in treating protozoal infections. These efforts address the critical need for better drugs in the treatment of malaria and visceral leishmaniasis, with compounds like bulaquine and NPC1161B demonstrating reduced methemoglobin toxicity and potent antimalarial action. This area of study underscores the potential of 8-aminoquinoline derivatives in expanding therapeutic options for protozoal diseases, contributing to public health advancements (Tekwani & Walker, 2006).
Pharmacological Bioisosterism
The exploration of novel carboxylic acid bioisosteres, including derivatives of 8-aminoisoquinoline, has opened new avenues in overcoming the challenges associated with carboxylic acid-containing drugs, such as toxicity, metabolic instability, and limited membrane diffusion. These advancements in bioisosterism highlight the ongoing innovation in drug design, aiming to develop compounds with improved pharmacological profiles suitable for various therapeutic applications (Horgan & O’ Sullivan, 2021).
Safety And Hazards
Orientations Futures
“8-Aminoisoquinoline-3-carboxylic acid” is a versatile chemical compound used in various scientific research applications. Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Propriétés
IUPAC Name |
8-aminoisoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYGGQCDDRXJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Aminoisoquinoline-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2629802.png)
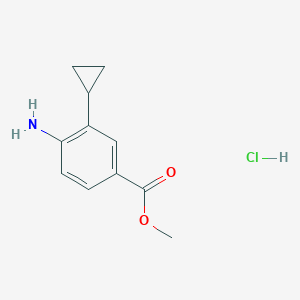
![N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2629804.png)
![4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2629805.png)
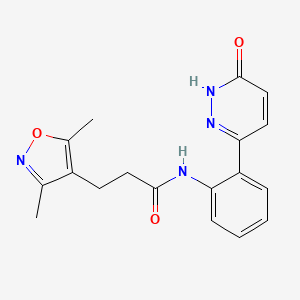
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2629810.png)
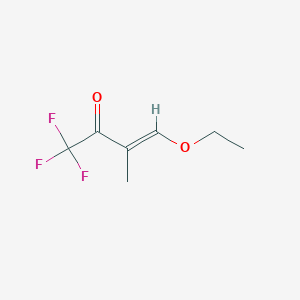
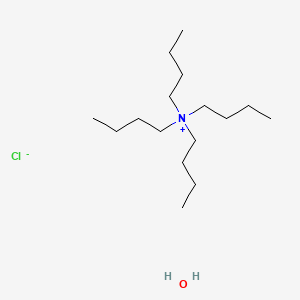
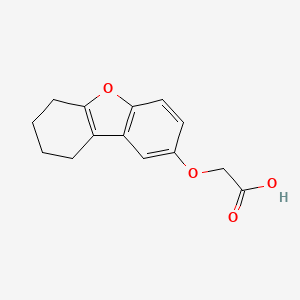
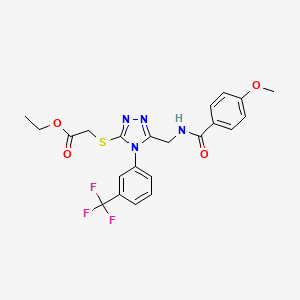
![4-pyrrolidin-1-ylsulfonyl-N-[3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2629819.png)
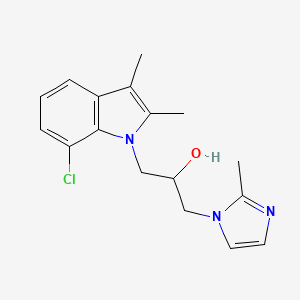
![5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde](/img/structure/B2629821.png)
